Product packaging for 2-nitro-N'-(phenoxyacetyl)benzohydrazide(Cat. No.:)

2-nitro-N'-(phenoxyacetyl)benzohydrazide

Cat. No.: B12459813
M. Wt: 315.28 g/mol
InChI Key: BXTNEUGHUDXMSY-UHFFFAOYSA-N
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Description

Significance of Hydrazide and Benzohydrazide (B10538) Scaffolds in Medicinal Chemistry and Organic Synthesis

The hydrazide (-CONHNH2) and its aromatic counterpart, benzohydrazide, are considered "privileged scaffolds" in the world of medicinal chemistry. This means that this basic structure is found in a wide array of biologically active compounds. The presence of the hydrazide group allows for the formation of various derivatives, known as hydrazones, through reaction with aldehydes and ketones. thepharmajournal.com

These scaffolds are integral to the synthesis of molecules with a broad spectrum of pharmacological activities. Research has shown that benzohydrazide derivatives can act as antimicrobial, anticonvulsant, anti-inflammatory, analgesic, and even anticancer agents. nih.govresearchgate.net Their versatility also extends to organic synthesis, where they serve as valuable intermediates in the creation of more complex molecules. nih.gov

Overview of Nitro-Substituted Aromatic Compounds in Advanced Chemical Systems

The addition of a nitro group (-NO2) to an aromatic ring dramatically alters the electronic properties of the molecule. The nitro group is strongly electron-withdrawing, which can enhance the biological activity of the compound. jmchemsci.com In the context of medicinal chemistry, nitro-aromatic compounds have been investigated for their potential as antimicrobial and anticancer agents. jmchemsci.comresearchgate.net The introduction of a nitro group can, in some cases, improve the efficacy of a drug molecule. jmchemsci.com For example, nitroimidazole derivatives have shown promise as antitumor agents. openmedicinalchemistryjournal.comresearchgate.net

Contextualization of Phenoxyacetyl Moieties in Bioactive Molecular Design

The phenoxyacetyl group (C6H5OCH2CO-) is another important structural component in the design of bioactive molecules. This moiety can be found in a variety of compounds that exhibit biological effects. For instance, derivatives containing a phenoxyacetyl group have been synthesized and investigated for their anti-inflammatory and analgesic properties. researchgate.netresearchgate.net The presence of this group can influence how the molecule interacts with biological targets, such as enzymes.

Rationale for Investigating 2-nitro-N'-(phenoxyacetyl)benzohydrazide as a Novel Chemical Entity

The decision to synthesize and study this compound stems from a rational approach to drug design, which involves combining different pharmacophores (structural units responsible for biological activity) into a single molecule. The hypothesis is that the resulting hybrid molecule may exhibit enhanced or entirely new biological activities.

In this specific case, the compound brings together:

The benzohydrazide scaffold , known for its broad biological potential. nih.gov

A nitro group on the benzene (B151609) ring, which can enhance antimicrobial and anticancer effects. jmchemsci.comresearchgate.net

A phenoxyacetyl moiety , which has been associated with anti-inflammatory and analgesic activities. researchgate.netresearchgate.net

By combining these three components, chemists aim to create a novel molecule with a unique profile of biological activity. The investigation into this compound is therefore driven by the potential to discover a new therapeutic agent with a multi-faceted mechanism of action.

Research Findings on Related Benzohydrazide Derivatives

While specific research data on this compound is emerging, the study of related compounds provides valuable insights into its potential biological activities. The following tables summarize findings for structurally similar benzohydrazide derivatives.

Antimicrobial Activity of Benzohydrazide Derivatives

The search for new antibiotics is a critical area of research. Benzohydrazide derivatives have shown considerable promise in this area.

Compound/Derivative ClassActivityReference
N'-(4-nitrobenzylidene)-4-hydroxybenzohydrazideActive against Escherichia coli and Bacillus subtilis
2-substituted-N'-(1-(4-hydroxycumarinyl) ethylidene) benzohydrazidesPotent antimicrobial agents nih.gov
N'-[(2-chloro-6-methoxyquinolin-3-yl) methylidene]-substituted benzohydrazideSignificant antibacterial activity nih.gov
2-[(2-Nitro-1-phenylalkyl) thiomethyl]benzimidazole derivativesActive against Staphylococcus aureus and Streptococcus faecalis jmchemsci.com

Anticancer Activity of Benzohydrazide Derivatives

The development of new anticancer drugs is another major focus of medicinal chemistry. Various benzohydrazide derivatives have been evaluated for their ability to inhibit the growth of cancer cells.

Compound/Derivative ClassActivityReference
N'-[2-oxo-1,2-dihydro-3H-indol-3-ylidene] benzohydrazidesPotent anticancer activity against HeLa and L1210 cancer cell lines nih.gov
2/3-bromo-N'-(substituted benzylidene/3-phenylallylidene) benzohydrazidesPotent anticancer agent against human colon cancer cell line (HCT 116) nih.gov
N'-(substituted)-4-(butan-2-lideneamino) benzohydrazidesActive against human colorectal cancer cell line nih.gov
1,3-Oxazepine derivatives from mefenamic acid hydrazideCytotoxic effect on human breast carcinoma cells (MCF-7) researchgate.net

Enzyme Inhibitory Activity of Benzohydrazide Derivatives

Many drugs exert their effects by inhibiting specific enzymes. Benzohydrazide derivatives have been found to inhibit various enzymes, including those involved in neurodegenerative diseases.

Compound/Derivative ClassActivityReference
2-(benzamido) benzohydrazide derivativesPotent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) researchgate.net
N'(2-phenoxyacetyl)nicotinohydrazide and N'(2-phenoxyacetyl)isonicotinohydrazide derivativesPotent COX-2 inhibitors (anti-inflammatory) researchgate.netresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H13N3O5 B12459813 2-nitro-N'-(phenoxyacetyl)benzohydrazide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H13N3O5

Molecular Weight

315.28 g/mol

IUPAC Name

2-nitro-N'-(2-phenoxyacetyl)benzohydrazide

InChI

InChI=1S/C15H13N3O5/c19-14(10-23-11-6-2-1-3-7-11)16-17-15(20)12-8-4-5-9-13(12)18(21)22/h1-9H,10H2,(H,16,19)(H,17,20)

InChI Key

BXTNEUGHUDXMSY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)NNC(=O)C2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

Synthetic Methodologies for 2 Nitro N Phenoxyacetyl Benzohydrazide and Analogues

Retrosynthetic Analysis of the 2-nitro-N'-(phenoxyacetyl)benzohydrazide Scaffold

A logical retrosynthetic analysis of the target molecule, this compound, reveals two primary disconnection points corresponding to the formation of the hydrazide and the N-acyl bond. The principal disconnection is at the amide linkage, breaking the molecule into two key precursors: 2-nitrobenzohydrazide (B91997) and phenoxyacetyl chloride. This approach is the most common and efficient way to construct N-acylhydrazones.

A further disconnection of 2-nitrobenzohydrazide points to 2-nitrobenzoic acid or its corresponding ester as the starting material, which can be reacted with hydrazine (B178648) hydrate (B1144303). The phenoxyacetyl chloride can be readily prepared from phenoxyacetic acid. This retrosynthetic strategy provides a clear and straightforward pathway for the synthesis of the target compound.

Classical and Modern Synthetic Routes to 2-nitrobenzohydrazide Precursors

The synthesis of the crucial intermediate, 2-nitrobenzohydrazide, can be achieved through several established methods, primarily starting from 2-nitrobenzoic acid or its derivatives.

One of the most traditional and widely used methods involves the esterification of 2-nitrobenzoic acid, typically with methanol (B129727) or ethanol (B145695) in the presence of an acid catalyst, to form the corresponding methyl or ethyl 2-nitrobenzoate. This ester is then subjected to hydrazinolysis by refluxing with hydrazine hydrate to yield 2-nitrobenzohydrazide.

Alternatively, 2-nitrobenzoic acid can be converted to its acid chloride, 2-nitrobenzoyl chloride, using reagents such as thionyl chloride or oxalyl chloride. The subsequent reaction of the acid chloride with hydrazine hydrate provides the desired 2-nitrobenzohydrazide.

Modern approaches to the synthesis of hydrazides may involve direct condensation of the carboxylic acid with hydrazine hydrate using coupling agents, although the esterification-hydrazinolysis route remains prevalent due to its efficiency and cost-effectiveness.

Another potential precursor is 2-nitrobenzonitrile. While less common for this specific transformation, nitriles can be converted to hydrazides under specific reaction conditions, though this route is generally less direct than starting from the carboxylic acid.

Derivatization Strategies for Incorporating the Phenoxyacetyl Moiety

The introduction of the phenoxyacetyl group onto the 2-nitrobenzohydrazide core is a critical step in the synthesis of the final product. This is typically achieved through acylation reactions.

Acylation Reactions for N'-(phenoxyacetyl) formation

The most direct method for the N'-acylation of 2-nitrobenzohydrazide is the reaction with phenoxyacetyl chloride. This electrophilic acyl chloride readily reacts with the nucleophilic nitrogen of the hydrazide. The reaction is typically carried out in an appropriate solvent, such as dichloromethane (B109758), chloroform, or tetrahydrofuran, often in the presence of a base to neutralize the hydrochloric acid byproduct.

Optimization of Reaction Conditions and Yields

The optimization of the acylation reaction is crucial for maximizing the yield and purity of the final product. Key parameters that can be adjusted include the choice of solvent, the reaction temperature, and the type of base used.

For instance, in the synthesis of structurally related N'-(2-phenoxyacetyl)nicotinohydrazide derivatives, reactions are often carried out at room temperature with stirring for several hours. researchgate.net The use of a mild base, such as triethylamine (B128534) or pyridine (B92270), is common to scavenge the HCl generated during the reaction, which can otherwise lead to unwanted side reactions or degradation of the product. The progress of the reaction can be monitored by thin-layer chromatography (TLC) to determine the optimal reaction time. Purification of the final product is typically achieved through recrystallization from a suitable solvent like ethanol or methanol.

A study on the synthesis of N,N'-diacylhydrazines reported that the crude acid chloride can be added to a solution of the hydrazide in dichloromethane and stirred at room temperature, with product formation monitored by TLC. chemicalbook.com

Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a significant shift towards the development of more environmentally benign synthetic methods. For the synthesis of N-acylhydrazones and related compounds, several green chemistry approaches have been explored.

Microwave-assisted synthesis has emerged as a powerful tool, often leading to significantly reduced reaction times, higher yields, and cleaner reactions. thepharmajournal.comgoogle.comchemuniverse.com The synthesis of N-acylhydrazones can be performed under microwave irradiation, sometimes even in the absence of solvents and catalysts, which aligns with the principles of green chemistry. google.com For example, a variety of N-acylhydrazones have been synthesized in 2.5 to 10 minutes with high yields using microwave irradiation. google.com

Ultrasound-promoted synthesis is another green technique that can enhance reaction rates and yields. scitoys.com Ultrasonic irradiation can promote the condensation of hydrazides with carbonyl compounds, often under milder conditions and in shorter time frames compared to conventional heating methods. scitoys.com

The use of safer solvents and the reduction of waste are also key aspects of green chemistry. Exploring water or ethanol as reaction media, where feasible, can significantly improve the environmental profile of the synthesis.

Synthesis of Structurally Modified this compound Analogues for SAR Studies

To explore the structure-activity relationships (SAR) of this compound, the synthesis of a library of structurally modified analogues is essential. Modifications can be made to both the 2-nitrophenyl ring and the phenoxyacetyl moiety.

Modifications on the Benzoyl Moiety: A variety of substituted 2-nitrobenzohydrazide precursors can be synthesized from commercially available substituted 2-nitrobenzoic acids. These substituents can include halogens, alkyl, alkoxy, or other functional groups, allowing for the exploration of electronic and steric effects on the molecule's properties.

Modifications on the Phenoxyacetyl Moiety: A diverse range of substituted phenoxyacetic acids can be used to generate different phenoxyacetyl chlorides. This allows for the introduction of various substituents on the phenyl ring of the phenoxyacetyl group. A study on the synthesis of N'-(2-phenoxyacetyl)nicotinohydrazide derivatives demonstrated the synthesis of a series of compounds with different substitutions on the phenoxy ring, such as chloro and methyl groups. researchgate.net

The general synthetic route for these analogues would follow the same principles outlined above: synthesis of the appropriately substituted hydrazide and acylation with the desired substituted phenoxyacetyl chloride. The resulting library of compounds can then be screened to identify key structural features responsible for their activity. For example, studies on other benzohydrazide (B10538) derivatives have shown that the nature and position of substituents on the aromatic rings can significantly influence their biological activities. nih.gov

Advanced Spectroscopic and Crystallographic Characterization of 2 Nitro N Phenoxyacetyl Benzohydrazide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei.

Proton (¹H) NMR Spectral Assignment and Analysis

A ¹H NMR spectrum of 2-nitro-N'-(phenoxyacetyl)benzohydrazide would be expected to provide key information. The spectrum would show distinct signals for the protons on the 2-nitrophenyl ring, the phenoxy group, and the methylene (B1212753) bridge. The chemical shifts (δ, in ppm) would indicate the electronic environment of each proton. For instance, protons on the aromatic ring attached to the electron-withdrawing nitro group would likely appear at a lower field. The integration of the signals would correspond to the number of protons in each unique environment. Furthermore, the splitting patterns (singlets, doublets, triplets, etc.), governed by spin-spin coupling, would reveal the connectivity of adjacent protons.

Carbon-13 (¹³C) NMR Spectral Interpretation

The ¹³C NMR spectrum would complement the ¹H NMR data by providing information about the carbon skeleton. Each unique carbon atom in this compound would produce a distinct signal. The chemical shifts of the carbonyl carbons and the carbons attached to the nitro and ether groups would be particularly informative.

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC) for Connectivity Confirmation

To unambiguously assign all proton and carbon signals and confirm the molecular structure, a suite of 2D NMR experiments would be necessary.

COSY (Correlation Spectroscopy) would establish correlations between protons that are coupled to each other, helping to trace out the spin systems within the two aromatic rings.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) would reveal longer-range couplings between protons and carbons (typically over two or three bonds), which is crucial for connecting the different fragments of the molecule, such as linking the phenoxyacetyl group to the benzohydrazide (B10538) moiety.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

IR and Raman spectroscopy probe the vibrational modes of a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretching of the hydrazide, the C=O stretching of the amide and acetyl groups, the asymmetric and symmetric stretching of the NO₂ group, and the C-O-C stretching of the ether linkage. Raman spectroscopy, being particularly sensitive to non-polar bonds, would provide complementary information, especially for the aromatic ring vibrations.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation

HRMS is a powerful technique for determining the precise molecular weight of a compound, which in turn allows for the validation of its molecular formula. For this compound (C₁₅H₁₃N₃O₅), HRMS would provide a highly accurate mass measurement, which should match the calculated theoretical mass to within a few parts per million. This would confirm the elemental composition of the synthesized molecule.

Single Crystal X-ray Diffraction (SCXRD) for Absolute Stereochemistry and Crystal Packing

Elucidation of Molecular Conformation and Torsion Angles

In a related compound, N′-(2-Methoxybenzylidene)-2-nitrobenzohydrazide, the dihedral angle between the two benzene (B151609) rings is a significant conformational descriptor. For this molecule, the dihedral angle between the C1—C6 and C9—C14 benzene rings is 111.7 (2)°. Another important feature is the orientation of the nitro group with respect to the benzene ring to which it is attached. The dihedral angle between the O2—N3—O3 nitro plane and the plane of the C1—C6 benzene ring is 26.7 (2)°. Furthermore, the methoxy (B1213986) group is observed to be coplanar with its adjacent benzene ring, indicated by a C15—O4—C10—C11 torsion angle of -3.2 (2)°. These values suggest a significantly twisted molecular structure.

Similarly, in 2-Nitro-N′-[1-(pyridin-2-yl)ethylidene]benzohydrazide, a major twist is observed about the (NH)—(CO)—Car—Car bond, with a torsion angle of 63.97 (12)°. The dihedral angle between the benzene and pyridine (B92270) rings in this molecule is 60.9 (2)°, further highlighting the non-planar nature of these compounds.

Based on these analogous structures, it can be inferred that this compound would also adopt a non-planar conformation. The key torsion angles would involve the rotation around the N-N bond, the C-N bonds of the hydrazide linkage, and the bonds connecting the phenyl and phenoxy groups to the central acetylbenzohydrazide core. The presence of the bulky phenoxyacetyl group and the 2-nitro-substituted phenyl ring would likely lead to significant steric hindrance, resulting in substantial dihedral angles between the aromatic rings.

Table 1: Selected Torsion Angles in Analogous Benzohydrazide Derivatives

Compound Name Torsion Angle Value (°)
N′-(2-Methoxybenzylidene)-2-nitrobenzohydrazide C15—O4—C10—C11 -3.2 (2)
N′-(2-Methoxybenzylidene)-2-nitrobenzohydrazide Dihedral angle between benzene rings 111.7 (2)
N′-(2-Methoxybenzylidene)-2-nitrobenzohydrazide Dihedral angle between nitro plane and benzene ring 26.7 (2)
2-Nitro-N′-[1-(pyridin-2-yl)ethylidene]benzohydrazide (NH)—(CO)—Car—Car 63.97 (12)

Note: The data presented in this table is for analogous compounds and is used to infer the likely conformation of this compound.

Analysis of Intermolecular Interactions and Supramolecular Assembly

The solid-state packing of benzohydrazide derivatives is governed by a network of intermolecular interactions, primarily hydrogen bonds, which lead to the formation of well-defined supramolecular assemblies.

In the crystal structure of N′-(2-Methoxybenzylidene)-2-nitrobenzohydrazide, adjacent molecules are linked through intermolecular N1–H1···O1 hydrogen bonds, forming dimeric structures. nih.gov Similarly, in 2-Nitro-N′-[1-(pyridin-2-yl)ethylidene]benzohydrazide, inversion dimers are generated, linked by pairs of N—H⋯O hydrogen bonds, which create R22(8) loops.

Table 2: Hydrogen Bond Geometry in an Analogous Benzohydrazide Derivative

Compound Name D—H···A D—H (Å) H···A (Å) D···A (Å) D—H···A (°)

Note: The data presented in this table is for an analogous compound and is used to infer the likely intermolecular interactions in this compound. D = donor atom, A = acceptor atom.

Thermal Analysis (e.g., Differential Scanning Calorimetry, Thermogravimetric Analysis) for Phase Behavior and Stability

Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are crucial for understanding the phase behavior and thermal stability of a compound.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. DSC can be used to determine melting points, glass transitions, and the enthalpies of phase transitions. For a crystalline compound like this compound, a sharp endothermic peak on the DSC thermogram would indicate its melting point. The presence of multiple polymorphs could be revealed by the appearance of multiple melting peaks or other thermal events prior to melting. researchgate.net

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time. TGA is used to determine the thermal stability and decomposition profile of a material. For a compound with multiple functional groups like this compound, the TGA curve would likely show a multi-step decomposition process. The initial weight loss could correspond to the loss of smaller, more volatile fragments, followed by the breakdown of the main molecular skeleton at higher temperatures. The presence of the nitro group often lowers the thermal stability of organic compounds, suggesting that decomposition might begin at a lower temperature compared to non-nitrated analogues. A study on wholly aromatic azo polyamide-hydrazides showed that weight loss occurred in distinct steps, including the cyclodehydration of the hydrazide group.

While specific DSC and TGA data for this compound are not available in the reviewed literature, the general behavior of related aromatic hydrazides and nitro-containing compounds suggests that it would be a crystalline solid with a defined melting point. Its thermal decomposition would likely be a complex process, with the hydrazide linkage and the nitro group being the most probable initial sites of thermal degradation.

Computational and Theoretical Studies on 2 Nitro N Phenoxyacetyl Benzohydrazide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern computational chemistry, offering precise predictions of molecular properties based on the principles of quantum mechanics.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and geometry of molecules. For 2-nitro-N'-(phenoxyacetyl)benzohydrazide, DFT calculations, often employing a functional like B3LYP with a basis set such as 6-31G(d,p), would be used to find the most stable three-dimensional arrangement of its atoms—its ground-state geometry. researchgate.net This process involves systematically adjusting the bond lengths, bond angles, and dihedral angles to minimize the molecule's total energy.

The optimized geometry provides critical data on the molecule's spatial configuration. For instance, it would reveal the planarity of the phenyl rings and the orientation of the nitro and phenoxyacetyl groups relative to the central benzohydrazide (B10538) core. This structural information is the foundation for all other computational analyses.

Below is a hypothetical table of selected optimized geometric parameters for this compound, as would be obtained from a DFT calculation.

ParameterBond/AnglePredicted Value
Bond Lengths C=O (amide)~1.24 Å
N-N (hydrazide)~1.38 Å
C-N (amide)~1.35 Å
N-O (nitro)~1.23 Å
Bond Angles C-N-N (hydrazide)~118°
O=C-N (amide)~123°
Dihedral Angles Phenyl-C(=O)-N-N~175°
C-O-C-Phenyl~115°

Note: The data in this table is hypothetical and serves as an illustrative example of results from DFT calculations.

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net

For this compound, the HOMO is likely to be distributed over the electron-rich phenoxy group and the benzoyl ring, while the LUMO would be concentrated on the electron-withdrawing nitro group. researchgate.net A small HOMO-LUMO gap would suggest higher reactivity. These calculations are vital for understanding the molecule's potential to engage in chemical reactions.

OrbitalPropertyPredicted Energy (eV)
HOMO Electron Donating Capacity~ -6.8 eV
LUMO Electron Accepting Capacity~ -2.5 eV
Energy Gap (ΔE) Chemical Reactivity Index~ 4.3 eV

Note: The data in this table is hypothetical and based on typical values for similar aromatic hydrazide structures.

An Electrostatic Potential Surface (EPS) map, also known as a Molecular Electrostatic Potential (MEP) map, illustrates the charge distribution across a molecule's surface. wolfram.com It is a valuable tool for identifying regions that are prone to electrophilic and nucleophilic attack. researchgate.net In an EPS map, regions of negative potential (typically colored red) indicate electron-rich areas, which are susceptible to attack by electrophiles. Conversely, regions of positive potential (colored blue) are electron-poor and are targets for nucleophiles. researchgate.net

For this compound, the EPS map would likely show strong negative potential around the oxygen atoms of the carbonyl and nitro groups, making them sites for hydrogen bonding and electrophilic interactions. researchgate.net Positive potential would be expected around the amide and hydrazide N-H protons, indicating their role as hydrogen bond donors.

Molecular Dynamics Simulations for Conformational Analysis and Flexibility

While quantum chemical calculations provide a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. nih.gov MD simulations model the movements of atoms and molecules by solving Newton's equations of motion. For a flexible molecule like this compound, MD simulations are essential for exploring its conformational landscape—the full range of shapes it can adopt due to the rotation around its single bonds.

These simulations can reveal how the molecule flexes, stretches, and folds in different environments, such as in a solvent or when approaching a biological target. nih.gov The results can identify the most stable conformations and the energy barriers between them, providing insight into how the molecule might adapt its shape to bind to a receptor.

In Silico ADME Prediction (excluding clinical relevance)

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction involves using computational models to estimate a molecule's pharmacokinetic properties. These models are built from experimental data on a vast number of compounds and use a molecule's structure to predict its behavior. For this compound, various ADME parameters can be calculated.

For instance, predictions can be made about its oral bioavailability based on rules like Lipinski's Rule of Five, which considers properties such as molecular weight, lipophilicity (LogP), and the number of hydrogen bond donors and acceptors. nih.gov Other models can predict properties like aqueous solubility, intestinal absorption, and potential to cross the blood-brain barrier. nih.gov

ADME PropertyPredicted Value/ComplianceSignificance
Molecular Weight ~301.27 g/mol Complies with Lipinski's Rule (<500)
LogP (Lipophilicity) ~2.5 - 3.5Indicates good membrane permeability
Hydrogen Bond Donors 2Complies with Lipinski's Rule (<5)
Hydrogen Bond Acceptors 5Complies with Lipinski's Rule (<10)
Human Intestinal Absorption > 80%Suggests good absorption from the gut

Note: The data in this table is hypothetical, generated for illustrative purposes based on the compound's structure and common ADME prediction models.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Hypothetical Bioactivity (based on related compounds)

Quantitative Structure-Activity Relationship (QSAR) is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov By analyzing a set of related molecules with known activities, a QSAR model can be developed to predict the activity of new, untested compounds.

Given that various benzohydrazide derivatives have shown biological activities, a QSAR study could be hypothetically constructed for this compound. nih.gov This would involve:

Building a Dataset: Compiling a list of benzohydrazide analogs with experimentally measured bioactivity (e.g., enzyme inhibition).

Calculating Descriptors: For each molecule in the dataset, calculating a range of molecular descriptors that quantify various aspects of their structure (e.g., size, shape, electronic properties, lipophilicity).

Model Development: Using statistical methods like multiple linear regression to create an equation that links the descriptors to the observed activity. nih.gov

Prediction: Applying the derived QSAR model to this compound to predict its hypothetical bioactivity.

The resulting model could indicate which structural features—such as the nitro group or the phenoxy moiety—are likely to enhance or diminish a particular biological effect.

Descriptor Generation and Selection

There is no published research detailing the generation and selection of molecular descriptors for This compound . Such studies are fundamental in quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) analyses, which aim to correlate the chemical structure of a compound with its biological activity or physical properties. Typically, this process would involve the calculation of a wide range of descriptors, including constitutional, topological, geometrical, and quantum-chemical parameters. Subsequent selection of the most relevant descriptors would then be performed using various statistical methods to build predictive models. The absence of this foundational data precludes any further discussion on the development of statistical models for this specific compound.

Statistical Model Development and Validation

In the absence of descriptor generation and selection studies, there are consequently no statistical models developed or validated for This compound . The development of such models is a critical step in computational drug design and materials science, allowing for the prediction of properties and activities of novel compounds. This process typically involves techniques such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, followed by rigorous internal and external validation to ensure the robustness and predictive power of the models. Without initial descriptor data, these subsequent steps cannot be undertaken.

Molecular Docking Studies with Relevant Biological Receptors and Enzymes (in vitro derived)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is a key tool in drug discovery for understanding the interaction between a ligand and its target receptor. However, no molecular docking studies have been published specifically for This compound .

Identification of Binding Pockets and Key Interacting Residues

As no molecular docking studies have been performed, there is no information available regarding the potential binding pockets or key interacting amino acid residues for This compound within any biological receptors or enzymes. Such an analysis would typically identify the specific amino acids in a receptor's active site that form hydrogen bonds, hydrophobic interactions, or other non-covalent bonds with the ligand, providing insight into the mechanism of action.

Prediction of Binding Affinities and Interaction Modes

Consequently, there are no predictions of binding affinities (such as docking scores or free energies of binding) or detailed interaction modes for This compound . This information is crucial for prioritizing compounds in virtual screening campaigns and for guiding the rational design of more potent and selective analogs.

Molecular Interaction and Biological Efficacy Investigations of 2 Nitro N Phenoxyacetyl Benzohydrazide Analogues in Vitro and in Silico Paradigms

In Vitro Antimicrobial Activity Profiling (Bacterial and Fungal Strains)

The antimicrobial potential of hydrazone derivatives, structurally related to 2-nitro-N'-(phenoxyacetyl)benzohydrazide, has been a subject of significant investigation. These studies often reveal a broad spectrum of activity, influenced by the specific structural modifications of the parent molecule.

Hydrazone analogues have demonstrated notable activity against both Gram-positive and Gram-negative bacteria. For instance, desymmetrisation of robenidine (B1679493), a bis-benzylidenehydrazide, and the introduction of alkyl substituents on the imine group have yielded compounds with significant antibiotic activity. nih.gov One such analogue displayed a minimum inhibitory concentration (MIC) of 0.5 μg/mL against vancomycin-resistant Enterococci (VRE). nih.gov Furthermore, the incorporation of an indole (B1671886) moiety led to the most active robenidine analogue against methicillin-resistant Staphylococcus aureus (MRSA), with an MIC of 1.0 μg/mL. nih.gov While some monomeric analogues showed activity in the range of 16-64 μg/mL against MRSA and VRE, others exhibited modest Gram-negative activity at 64 μg/mL. nih.gov

A separate study on 5-nitro-2-thiophenecarbaldehyde N-((E)-(5-nitrothienyl)methylidene)hydrazone (KTU-286) highlighted its potent and selective activity against S. aureus. ktu.edunih.gov KTU-286 demonstrated significant efficacy against pan-susceptible S. aureus (MIC 0.5–2.0 µg/mL), vancomycin-resistant S. aureus (VRSA) (MIC 4.0 µg/mL), and methicillin-resistant S. aureus (MRSA) (MIC 1.0–16.0 µg/mL). ktu.edu These findings underscore the potential of the nitro-substituted hydrazone scaffold in combating resistant Gram-positive pathogens.

Table 1: In Vitro Antibacterial Activity of Selected Hydrazone Analogues

Compound/AnalogueBacterial StrainMIC (μg/mL)Reference
Robenidine AnalogueVancomycin-Resistant Enterococci (VRE)0.5 nih.gov
Indole-substituted Robenidine AnalogueMethicillin-Resistant S. aureus (MRSA)1.0 nih.gov
KTU-286Pan-susceptible S. aureus0.5–2.0 ktu.edunih.gov
KTU-286Vancomycin-Resistant S. aureus (VRSA)4.0 ktu.edu
KTU-286Methicillin-Resistant S. aureus (MRSA)1.0–16.0 ktu.edu

This table is interactive. You can sort and filter the data.

Analogues of this compound have also been evaluated for their antifungal properties. For example, certain nitro-based analogues have shown moderate to good action against fungal strains, with nystatin (B1677061) used as a reference drug. researchgate.net In a study involving N-nitroso-2,6-diphenylpiperidin-4-one semicarbazone, the compound displayed very good antifungal activity against Candida albicans, which was attributed to the high hydrophobic content and the piperidine (B6355638) ring system. longdom.org

The hydrazide moiety is a well-established pharmacophore in antitubercular drug discovery, with isoniazid (B1672263) being a cornerstone of tuberculosis treatment. Research into novel hydrazone derivatives continues to yield promising candidates. A series of hydrazone and 3-nitrovinyl analogs of indole-3-carboxaldehydes were screened for their activity against Mycobacterium tuberculosis H37Rv. researchgate.net Several compounds demonstrated inhibitory activity at a concentration of 6.25 µg/mL, with the most active compounds having IC50 values ranging from 1.6 to 5.96 µg/mL. researchgate.net

In another study, while some nitro-based analogues showed no activity against M. tuberculosis, others exhibited significant potential. researchgate.net For instance, certain (3-nitrotriazole/2-nitroimidazole)-based amides and sulfonamides demonstrated anti-TB activity. researchgate.net Furthermore, some nitro-substituted compounds were found to have MIC values ranging from 7.53 to 16.19 μM against the H37Rv strain, with inhibition percentages between 81-100%. researchgate.net The presence of a nitro group is often crucial for the biological activity of these compounds. lshtm.ac.uk

Table 2: In Vitro Antitubercular Activity of Hydrazone and Nitro-containing Analogues against M. tuberculosis H37Rv

Compound Class/AnalogueActivity MetricValueReference
Indole-3-carboxaldehyde Hydrazone AnaloguesIC501.6 - 5.96 µg/mL researchgate.net
Nitro-substituted CompoundsMIC7.53 - 16.19 μM researchgate.net
Nitro-substituted Compounds% Inhibition81 - 100% researchgate.net
Benzimidazolium salt 7hMIC2 µg/ml nih.gov

This table is interactive. You can sort and filter the data.

In Vitro Antioxidant Activity Assays

The antioxidant potential of this compound analogues is a key area of investigation, with various in vitro assays employed to elucidate their radical scavenging capabilities. These studies are crucial in understanding the structure-activity relationships that govern their antioxidant effects.

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely used method to evaluate the free radical scavenging activity of chemical compounds. nih.govmdpi.com This stable nitrogen-centered free radical loses its deep violet color upon accepting a hydrogen atom or an electron from an antioxidant, a change that can be measured spectrophotometrically. nih.gov

Research on analogues, such as various benzohydrazide (B10538) and N-acylhydrazone derivatives, has demonstrated significant DPPH radical scavenging potential. For instance, certain 2-(benzamido) benzohydrazide derivatives have shown potent antioxidant activities, with some compounds exhibiting scavenging percentages as high as 95.06%. nih.gov Similarly, studies on phenolic N-acylhydrazones revealed that a significant number of analogues expressed antioxidant activity against the DPPH radical. acs.org The presence of phenolic hydroxyl groups and their positions on the aromatic ring are often crucial for this activity. mdpi.com The nitro group, as seen in nitrobenzaldehyde derivatives, can also contribute to the antioxidant capacity. researchgate.net

The general procedure for a DPPH assay involves mixing a solution of the test compound with a DPPH solution and incubating it in the dark. The absorbance is then measured at a specific wavelength (typically around 517 nm) to determine the percentage of radical scavenging activity. nih.gov

Table 1: DPPH Radical Scavenging Activity of Selected Analogues This table is a representation of typical data found in the literature for analogous compounds and does not represent the specific compound named in the subject.

Compound Analogue Concentration (µg/mL) % DPPH Radical Scavenging Activity Reference
2-(Benzamido) benzohydrazide derivative A 50 95.06% nih.gov
2-(Benzamido) benzohydrazide derivative B 50 82.55% nih.gov
Phenolic N-acylhydrazone C Not Specified Active acs.org
Benzimidazolehydrazone D (2-hydroxyphenyl) Not Specified Weak Activity mdpi.com

Beyond DPPH, the antioxidant activity of this compound analogues is assessed through other free radical scavenging mechanisms. These assays provide a more comprehensive understanding of their antioxidant profile by targeting different types of free radicals.

One such mechanism is the scavenging of nitric oxide (NO) radicals. Nitric oxide is a signaling molecule that can become toxic at high concentrations, contributing to oxidative stress. Some hydrazone derivatives have been shown to effectively scavenge nitric oxide radicals in a dose-dependent manner.

Another important aspect is the scavenging of superoxide (B77818) anions (O₂⁻). Superoxide is a precursor to other more reactive oxygen species. The ability of a compound to neutralize this radical is a significant indicator of its antioxidant potential.

Furthermore, assays like the ferric reducing antioxidant power (FRAP) and the oxygen radical absorbance capacity (ORAC) are employed. The FRAP assay measures the ability of a compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺), while the ORAC assay evaluates the capacity to neutralize peroxyl radicals. mdpi.com For example, certain benzimidazolehydrazone derivatives have demonstrated notable activity in both FRAP and ORAC assays, with the substitution pattern on the aryl ring significantly influencing their efficacy. mdpi.com

In Vitro Cytotoxicity Assessment in Non-Clinical Cell Lines (e.g., A549, Vero cells)

The in vitro cytotoxicity of analogues of this compound is evaluated against various cell lines to determine their potential as anticancer agents and to assess their safety profile on non-cancerous cells. The A549 human lung adenocarcinoma cell line and Vero cells (from kidney epithelial cells of an African green monkey) are commonly used models.

Studies on benzimidazole (B57391) derivatives have shown varying degrees of cytotoxicity against the A549 cell line. For some derivatives, the IC₅₀ values (the concentration of a drug that is required for 50% inhibition in vitro) were found to be in the low microgram per milliliter range, indicating significant cytotoxic effects. pensoft.net For instance, one study reported an IC₅₀ value of 3.98 µg/ml for a particular benzimidazole derivative against A549 cells. pensoft.net In some cases, the cytotoxicity of these compounds against cancer cells was found to be more pronounced than against healthy cell lines, suggesting a degree of selectivity. pensoft.net

The cytotoxicity of nitro-containing compounds is often linked to their electron affinity, with increased cytotoxicity observed in hypoxic (low oxygen) conditions, which are common in solid tumors. researchgate.net

Vero cells are often used as a model for normal, non-cancerous cells to assess the general toxicity of a compound. For example, in the development of antiviral agents, the cytotoxicity on Vero cells is a critical parameter to ensure that the antiviral effect is not due to general cell killing. nih.gov The ideal therapeutic candidate would exhibit high toxicity towards cancer cells while having minimal effect on non-clinical cell lines like Vero cells.

Table 2: In Vitro Cytotoxicity of Selected Analogues This table is a representation of typical data found in the literature for analogous compounds and does not represent the specific compound named in the subject.

Compound Analogue Cell Line IC₅₀ Value (µg/mL) Reference
Benzimidazole derivative 1 A549 (Lung Cancer) 3.98 pensoft.net
Benzimidazole derivative 1 BEAS-2B (Healthy Lung) 2.94 pensoft.net
Benzimidazole derivative 2 A549 (Lung Cancer) > 10 pensoft.net
Benzimidazole derivative 2 BEAS-2B (Healthy Lung) > 10 pensoft.net
Cisplatin (Reference Drug) A549 (Lung Cancer) 6.75 pensoft.net

Mechanistic Investigations at the Molecular Level (In Vitro)

Understanding the molecular mechanisms by which analogues of this compound exert their biological effects is crucial for their development as therapeutic agents. These investigations focus on identifying their cellular targets and the pathways they modulate.

For hydrazone and benzohydrazide derivatives, a range of cellular targets have been proposed. One prominent mechanism of action for cytotoxic hydrazones is the induction of apoptosis, or programmed cell death. researchgate.net This can be initiated through various cellular pathways.

In the context of nitro-containing compounds, the nitro group itself can be a key determinant of biological activity. The mechanism often involves the reduction of the nitro group, particularly under hypoxic conditions, to form reactive metabolites. acs.org These metabolites can then interact with and damage cellular macromolecules, such as DNA, leading to cell death. acs.org

For some benzohydrazide analogues, inhibition of enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) has been identified as a potential mechanism of action, particularly in the context of neurodegenerative diseases. researchgate.net While not directly a cytotoxic mechanism against cancer cells, it highlights the ability of this class of compounds to interact with specific enzymatic targets.

The cellular responses to treatment with these analogues are multifaceted. Pathway analysis helps to map out the sequence of molecular events that lead to the observed biological effects.

A common pathway implicated in the action of cytotoxic hydrazones is the caspase cascade, which plays a central role in the execution of apoptosis. researchgate.net Activation of caspases can be a downstream effect of DNA damage or other cellular stresses induced by the compound.

Furthermore, the antioxidant properties of these compounds can influence cellular signaling pathways related to oxidative stress. For instance, they may modulate the activity of transcription factors like Nrf2, which regulates the expression of a wide array of antioxidant and detoxification genes.

The interaction of nitro-containing compounds with DNA can trigger DNA damage response pathways, leading to cell cycle arrest and, ultimately, apoptosis. acs.org The specific pathways activated can depend on the chemical structure of the compound and the cellular context.

Structure Activity Relationship Sar Analysis of 2 Nitro N Phenoxyacetyl Benzohydrazide Scaffolds

Impact of Substituents on the Benzohydrazide (B10538) Core

The benzohydrazide core, consisting of a phenyl ring attached to a hydrazide functional group (-CONHNH-), is a common starting point for drug design. The nature and position of substituents on this ring are critical determinants of biological activity.

Position and Nature of Nitro Group Modifications

The nitro group (-NO2) is a strong electron-withdrawing group and a hydrogen bond acceptor. Its position on the aromatic ring significantly influences the electronic properties and spatial arrangement of the entire molecule, thereby affecting its interaction with biological targets.

In studies on related nitro-containing heterocyclic compounds, such as nitroimidazoles, the position of the nitro group is a critical determinant of activity. nih.gov For the 2-nitro-N'-(phenoxyacetyl)benzohydrazide scaffold, the ortho-positioning of the nitro group is expected to create a specific electronic and steric environment.

Hypothetical modifications and their potential impact include:

Positional Isomers: Moving the nitro group to the meta (3-nitro) or para (4-nitro) position would drastically alter the molecule's electronic distribution and dipole moment. In many benzamide (B126) series, para-substitution is often favored for optimal activity. nih.gov A comparative study of these isomers would be essential to determine the optimal position for a given biological target.

Replacement with Other Electron-Withdrawing Groups: Substituting the nitro group with other electron-withdrawing groups like cyano (-CN), trifluoromethyl (-CF3), or sulfonyl (-SO2R) could modulate activity. For instance, in some antitubercular agents, replacing a nitro group can alter both potency and metabolic stability. nih.gov

Replacement with Electron-Donating Groups: Introducing electron-donating groups such as amino (-NH2), hydroxyl (-OH), or methoxy (B1213986) (-OCH3) would fundamentally change the electronic character of the benzohydrazide ring, which could either diminish or switch the type of biological activity observed.

A hypothetical data table illustrating potential SAR trends for nitro group modifications is presented below.

Table 1: Hypothetical Biological Activity Based on Nitro Group Modification

Compound ID Substituent on Benzohydrazide Ring Expected Activity Trend Rationale
Parent 2-Nitro Baseline Starting point for analysis.
Analog A 3-Nitro Potentially reduced or altered Change in electronic and steric profile.
Analog B 4-Nitro Potentially increased or altered Often a favorable position for target interaction.
Analog C 2-Cyano Potentially maintained or reduced Similar electron-withdrawing nature but different geometry.

Substitutions on the Hydrazide Nitrogen

The hydrazide linkage is a key structural element. The two nitrogen atoms and the adjacent carbonyl group are important for binding to receptors. Modification at the N' position (the nitrogen not attached to the carbonyl) is a common strategy in the synthesis of hydrazone libraries. However, for the specified compound, the N' atom is part of the core linkage to the phenoxyacetyl moiety. Substitution on the amide nitrogen (N) is less common but could influence conformation and hydrogen-bonding capability.

Role of the Phenoxyacetyl Moiety in Modulating Biological Activity

The phenoxyacetyl moiety serves as a linker and a source of further interactions. Its flexibility and the potential for substitution on the phenoxy ring provide a wide canvas for structural modification.

Variations within the Phenoxy Ring

The terminal phenoxy ring can be modified to enhance properties like lipophilicity, solubility, and target-specific interactions. In studies of other phenoxy-containing scaffolds, such as phenoxyacetic acid derivatives, substitutions on this ring are pivotal for activity. mdpi.com

Potential modifications could include:

Halogenation: Introducing halogens (F, Cl, Br) at various positions (ortho, meta, para) can enhance lipophilicity and introduce new electronic interactions, often leading to increased potency.

Alkylation/Alkoxylation: Adding small alkyl (e.g., -CH3) or alkoxy (e.g., -OCH3) groups can fine-tune steric bulk and electronic properties.

Polar Groups: Introducing polar groups like hydroxyl (-OH) or carboxyl (-COOH) could improve solubility but may impact cell permeability.

A hypothetical data table for these variations is shown below.

Table 2: Hypothetical Biological Activity Based on Phenoxy Ring Substitution

Compound ID Substituent on Phenoxy Ring Expected Activity Trend Rationale
Parent Unsubstituted Baseline Starting point for analysis.
Analog E 4-Chloro Potentially increased Enhanced lipophilicity and electronic interaction.
Analog F 4-Methyl Potentially similar or slightly increased Minor change in steric and electronic properties.
Analog G 4-Methoxy Potentially increased Can act as a hydrogen bond acceptor.

Modifications of the Acetyl Linker

The acetyl linker (-CH2CO-) provides spacing and conformational flexibility between the benzohydrazide core and the phenoxy ring. Altering this linker could significantly impact how the two aromatic systems are oriented relative to each other.

Chain Length: Increasing the linker length (e.g., to a propionyl or butyryl group) would increase the distance between the pharmacophoric ends of the molecule, which could be beneficial or detrimental depending on the target's binding site topology.

Rigidification: Replacing the flexible acetyl linker with a more rigid unit, such as a cyclopropyl (B3062369) or an unsaturated bond, would lock the molecule into a specific conformation. This can lead to a significant increase in activity if the preferred conformation is achieved, or a complete loss of activity otherwise.

Elucidation of Pharmacophoric Features through Analog Synthesis and Activity Evaluation

A pharmacophore model represents the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. d-nb.infonih.gov For the N-acylhydrazone class, key pharmacophoric features typically include hydrogen bond donors (the N-H groups), hydrogen bond acceptors (the carbonyl oxygen and nitro group oxygens), and aromatic/hydrophobic regions (the two phenyl rings).

To elucidate the specific pharmacophore for the this compound scaffold, a systematic synthesis and biological testing of the analogs described in the sections above would be required. By comparing the activities of these analogs, one could deduce which features are critical for activity. For example, if all active compounds require a hydrogen bond acceptor at a specific location corresponding to the 4-position of the phenoxy ring, this feature would be included in the pharmacophore model.

Without experimental data, a hypothetical pharmacophore model would include:

An aromatic ring with an ortho-nitro substituent (the benzohydrazide part).

A central hydrogen bond donor/acceptor region (the -CONHNH- linker).

A flexible spacer (the -CH2- group).

A second aromatic/hydrophobic feature (the phenoxy ring).

Correlation of Computational Data with Experimental SAR Findings

A detailed analysis of the direct correlation between computational data and experimental Structure-Activity Relationship (SAR) findings for the specific molecule This compound is not extensively available in the public domain. Research tends to focus on broader classes of related compounds, such as nitrobenzamides or other benzohydrazide derivatives, rather than this exact molecule. However, by examining studies on structurally similar compounds, we can infer the principles that likely govern the interplay between computational predictions and observed biological activities for this scaffold.

In silico techniques like molecular docking and Quantitative Structure-Activity Relationship (QSAR) are pivotal in rationalizing the experimental results observed for series of synthesized compounds. For instance, in studies of various hydrazide derivatives, molecular docking has been instrumental in visualizing how these molecules orient themselves within the active sites of target enzymes.

A study on nitro-substituted benzamide derivatives as potential anti-inflammatory agents provides a relevant parallel. Researchers found a strong correlation between the compounds' calculated binding affinities for the inducible nitric oxide synthase (iNOS) enzyme and their experimentally determined inhibitory activities. nih.gov Compounds with nitro groups that were optimally positioned to form favorable interactions within the enzyme's active site showed higher potency. nih.gov This suggests that for This compound , the position of the nitro group at the 2-position of the benzene (B151609) ring is a critical determinant of its biological activity, a feature that would be a key focus in computational modeling.

Similarly, research on other hydrazide-containing compounds has demonstrated that the hydrazide linker (-CO-NH-N-) is often crucial for forming hydrogen bonds with key amino acid residues in target proteins. researchgate.netnih.gov Computational docking studies on these analogs frequently identify these hydrogen bonding interactions as a primary driver of binding affinity. For This compound , it is hypothesized that the hydrazide moiety would engage in similar critical hydrogen bonding, while the phenoxyacetyl and 2-nitrophenyl groups would occupy specific hydrophobic and electrostatic pockets within a target binding site.

The table below conceptualizes how computational data would typically be presented alongside experimental findings for a series of analogs related to the core scaffold.

Compound IDModification on ScaffoldExperimental Activity (e.g., IC₅₀ in µM)Computational Data (e.g., Docking Score in kcal/mol)Key Predicted Interactions
A This compound Data Not AvailableData Not AvailableHydrogen bonds via hydrazide; π-π stacking from phenyl rings.
B 4-nitro isomerData Not AvailableData Not AvailableAltered electrostatic interactions due to nitro group repositioning.
C Unsubstituted benzohydrazideData Not AvailableData Not AvailableLoss of specific interactions contributed by the nitro group.
D Chloro-substituted phenoxyacetyl groupData Not AvailableData Not AvailablePotential for halogen bonding and altered hydrophobic interactions.

Exploratory Applications in Chemical Biology and Supramolecular Chemistry

Development as Molecular Probes for Biological Systems (non-clinical)

While no studies have specifically utilized 2-nitro-N'-(phenoxyacetyl)benzohydrazide as a molecular probe, its structural features suggest a potential for such applications. The nitro group, being a strong electron-withdrawing group and a known fluorophore quencher, could be integrated into probe designs. For instance, the fluorescence of a linked fluorophore could be quenched by the nitro group and subsequently restored upon a specific biological event, such as an enzymatic reaction or binding to a target molecule, which would alter the electronic properties of the benzohydrazide (B10538) backbone. This "turn-on" fluorescence mechanism is a common strategy in probe development.

Furthermore, the hydrazone linkage that can be formed from the hydrazide group is a key feature in the design of probes for various analytes. nih.gov The synthesis of hydrazone-based compounds is a common practice in the development of chemical sensors. nih.gov

Ligand Design for Metal Complexation and Coordination Chemistry

The benzohydrazide scaffold is a well-established ligand in coordination chemistry. biointerfaceresearch.com The hydrazide moiety offers multiple coordination sites—the carbonyl oxygen, the terminal amino nitrogen, and the imine nitrogen upon condensation—allowing for the formation of stable complexes with a variety of metal ions. elsevierpure.comnih.gov The coordination of metal ions to benzohydrazide derivatives has been shown to form complexes with diverse geometries, including octahedral and square-planar configurations. elsevierpure.com

In the case of This compound , the presence of the nitro group could influence the electronic properties of the ligand and, consequently, the stability and reactivity of the resulting metal complexes. The phenoxyacetyl group adds another potential coordination site through its ether oxygen, potentially allowing for the formation of multinuclear or structurally complex coordination polymers. Research on related benzohydrazide ligands has demonstrated their ability to form stable complexes with transition metals like Ni(II), with the ligand coordinating through the azomethine nitrogen and carbonyl oxygen atoms. elsevierpure.com The synthesis of metal complexes with various benzohydrazide derivatives has been reported, highlighting the versatility of this class of compounds in forming coordination compounds with different metal centers. mdpi.com

Integration into Supramolecular Architectures (e.g., self-assembly studies)

The structure of This compound is amenable to participating in various non-covalent interactions that drive supramolecular self-assembly. The amide and hydrazide groups are excellent hydrogen bond donors and acceptors, capable of forming robust intermolecular hydrogen-bonding networks. researchgate.netnih.gov Such interactions are fundamental to the formation of well-ordered supramolecular structures like gels, liquid crystals, and other organized assemblies.

The aromatic rings—the nitrophenyl and the phenoxy groups—can engage in π-π stacking interactions, which would further stabilize any self-assembled architecture. The interplay between hydrogen bonding and π-π stacking could lead to the formation of complex, three-dimensional supramolecular polymers. While specific studies on the self-assembly of This compound are absent, the general principles of supramolecular chemistry suggest its potential as a building block for novel soft materials.

Potential as Precursors for Further Complex Chemical Transformations

Benzohydrazides are valuable precursors for the synthesis of a wide range of heterocyclic compounds. nih.gov The hydrazide functionality can undergo cyclization reactions with various electrophiles to form heterocycles such as 1,3,4-oxadiazoles, pyrazoles, and triazoles, many of which exhibit significant biological activities. mdpi.com

The nitro group on the phenyl ring of This compound offers a handle for further chemical modifications. For example, the nitro group can be reduced to an amino group, which can then be diazotized and subjected to a variety of substitution reactions, opening up a vast chemical space for the synthesis of novel derivatives. The resulting amino-substituted benzohydrazide could serve as a monomer for polymerization or as a building block for more complex molecular architectures. The reactivity of the benzohydrazide moiety in acetylation reactions has also been a subject of study, indicating its utility in various chemical transformations. researchgate.net

Future Perspectives and Research Trajectories

Design and Synthesis of Advanced Analogues with Enhanced Specificity

The development of advanced analogues of 2-nitro-N'-(phenoxyacetyl)benzohydrazide with improved specificity and potency is a cornerstone of future research. The inherent flexibility of the benzohydrazide (B10538) scaffold provides a fertile ground for systematic structural modifications. Future synthetic strategies will likely focus on several key areas:

Substitution Pattern Modification: The positions and nature of substituents on both the benzohydrazide and phenoxyacetyl moieties are critical determinants of biological activity. Researchers will likely explore the introduction of a diverse range of functional groups, such as halogens, alkyl, and alkoxy groups, to modulate the electronic and steric properties of the molecule. For instance, studies on related nicotinohydrazide and isonicotinohydrazide derivatives have shown that the introduction of bromo and chloro groups can significantly enhance anti-inflammatory and analgesic activities. researchgate.net A systematic exploration of substitutions on the phenyl rings of this compound could lead to analogues with optimized interactions with their biological targets.

Bioisosteric Replacement: To improve pharmacokinetic and pharmacodynamic properties, future research will involve the replacement of key functional groups with bioisosteres. For example, the nitro group, which can sometimes be associated with toxicity, could be replaced with other electron-withdrawing groups like a cyano or a trifluoromethyl group. Similarly, the ether linkage in the phenoxyacetyl moiety could be replaced with more stable linkers to enhance metabolic stability.

Scaffold Hopping and Hybridization: A more adventurous approach would involve "scaffold hopping," where the core benzohydrazide structure is replaced with other heterocyclic or aromatic systems that can mimic its key pharmacophoric features. Additionally, hybridization of the this compound pharmacophore with other known bioactive molecules could lead to the development of novel chemical entities with dual or synergistic modes of action.

The synthesis of these advanced analogues will be guided by a deep understanding of structure-activity relationships (SAR) and will employ modern synthetic methodologies to ensure efficiency and diversity. researchgate.netbiointerfaceresearch.com

Deeper Mechanistic Insights through Advanced Biophysical Techniques

A thorough understanding of how this compound and its analogues interact with their biological targets at a molecular level is paramount for rational drug design. Future research will necessitate the use of a suite of advanced biophysical techniques to elucidate these mechanisms. nih.gov

Key techniques and their potential applications include:

X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM): These techniques can provide high-resolution three-dimensional structures of the compound bound to its target protein. Such structural information is invaluable for understanding the precise binding mode, identifying key interacting residues, and guiding the design of more potent and selective inhibitors. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to study the dynamics of the protein-ligand interaction in solution, providing insights into conformational changes that occur upon binding. It can also be used to screen for fragments that bind to the target, a strategy known as fragment-based drug discovery.

Isothermal Titration Calorimetry (ITC): ITC directly measures the thermodynamic parameters of binding, such as enthalpy and entropy changes, providing a complete thermodynamic profile of the interaction. This information can help in understanding the driving forces behind binding and in optimizing the affinity of the lead compound. nih.gov

Surface Plasmon Resonance (SPR): SPR is a powerful technique for studying the kinetics of binding, providing real-time data on the association and dissociation rates of the compound with its target. This can be crucial for understanding the duration of action of a potential drug.

By integrating the data from these diverse biophysical methods, a comprehensive picture of the molecular mechanism of action can be constructed, paving the way for the rational design of next-generation compounds. malvernpanalytical.com

Exploration of Novel Biological Targets beyond Current Findings

The vast chemical space occupied by benzohydrazide derivatives suggests that this compound may have the potential to interact with a range of biological targets beyond those initially identified. biointerfaceresearch.com Future research should therefore include systematic screening efforts to uncover novel therapeutic applications.

Strategies for target deconvolution and identification include:

Phenotypic Screening: This approach involves screening the compound in cell-based or whole-organism models of various diseases to identify a desired phenotypic change, without prior knowledge of the target. Subsequent target identification can then be carried out using chemoproteomics approaches.

Chemoproteomics: Techniques such as affinity chromatography using an immobilized version of the compound, or activity-based protein profiling (ABPP), can be used to pull down and identify the cellular targets of this compound.

In Silico Target Prediction: Computational methods, including molecular docking and pharmacophore modeling, can be used to screen large databases of protein structures to predict potential binding partners for the compound. These predictions can then be validated experimentally.

The discovery of novel biological targets could open up entirely new therapeutic avenues for this class of compounds, potentially addressing unmet medical needs in areas such as oncology, neurodegenerative diseases, or infectious diseases. nih.govnih.gov

Development of Structure-Guided Design Principles for New Chemical Entities

The cumulative knowledge gained from SAR studies, biophysical characterization, and the identification of novel targets will converge to establish a set of structure-guided design principles for new chemical entities based on the this compound scaffold.

These principles will encompass:

Pharmacophore Modeling: A well-defined pharmacophore model will be developed, highlighting the essential structural features required for biological activity, including hydrogen bond donors and acceptors, hydrophobic regions, and aromatic centers.

Quantitative Structure-Activity Relationship (QSAR) Models: QSAR models will be built to quantitatively correlate the structural properties of the analogues with their biological activities. These models will be used to predict the activity of virtual compounds before their synthesis, thereby prioritizing the most promising candidates.

Fragment-Based Drug Discovery (FBDD): The principles of FBDD can be applied, where small molecular fragments that bind to the target are identified and then grown or linked together to create more potent lead compounds. The phenoxyacetyl and nitrobenzohydrazide moieties themselves could be considered as starting fragments.

These design principles will serve as a roadmap for medicinal chemists, enabling them to navigate the chemical space more effectively and to design new molecules with a higher probability of success. nih.gov

Integration of Artificial Intelligence and Machine Learning in Compound Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the drug discovery process, and the future development of this compound will undoubtedly benefit from these powerful computational tools. nih.govnih.gov

AI and ML can be applied at various stages of the discovery pipeline:

Predictive Modeling: Machine learning models can be trained on existing data to predict the biological activity, physicochemical properties, and potential toxicity of novel analogues of this compound. zenodo.org This can significantly reduce the number of compounds that need to be synthesized and tested experimentally.

De Novo Drug Design: Generative AI models can be used to design entirely new molecules with desired properties. youtube.com These models can learn the underlying patterns in chemical data and generate novel structures that are likely to be active against a specific target.

Analysis of High-Content Screening Data: AI-powered image analysis can be used to analyze the complex data generated from phenotypic screens, helping to identify subtle but significant cellular changes induced by the compound.

Biomedical Knowledge Integration: AI can be used to mine vast amounts of biomedical literature and databases to identify novel connections between genes, proteins, and diseases, potentially suggesting new targets for this compound. biorxiv.org

By embracing these computational approaches, researchers can accelerate the discovery and optimization of new drug candidates derived from the this compound scaffold, making the process more efficient and cost-effective.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.